N-(6-Aminohexanoyl) Pomalidomide Hydrochloride
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Overview
Description
N-(6-Aminohexanoyl) Pomalidomide Hydrochloride is a derivative of pomalidomide, an immunomodulatory drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexanoyl) Pomalidomide Hydrochloride involves the conjugation of pomalidomide with a 6-aminohexanoic acid moiety. This process typically requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of an amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers or continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
N-(6-Aminohexanoyl) Pomalidomide Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(6-Aminohexanoyl) Pomalidomide Hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein degradation pathways and the development of PROTACs (proteolysis-targeting chimeras).
Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(6-Aminohexanoyl) Pomalidomide Hydrochloride involves its binding to the E3 ligase cereblon. This binding redirects the ligase’s activity towards the degradation of specific target proteins, leading to the removal of disease-related proteins and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An earlier immunomodulatory drug with similar structural features.
Lenalidomide: Another derivative of thalidomide with enhanced potency.
Pomalidomide: The parent compound of N-(6-Aminohexanoyl) Pomalidomide Hydrochloride.
Uniqueness
This compound is unique due to its specific modification with a 6-aminohexanoic acid moiety, which enhances its binding affinity and specificity for certain molecular targets. This modification also allows for the development of novel therapeutic agents with improved efficacy and reduced side effects .
Properties
IUPAC Name |
6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5.ClH/c20-10-3-1-2-7-14(24)21-12-6-4-5-11-16(12)19(28)23(18(11)27)13-8-9-15(25)22-17(13)26;/h4-6,13H,1-3,7-10,20H2,(H,21,24)(H,22,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVWRQXRCOVOEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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